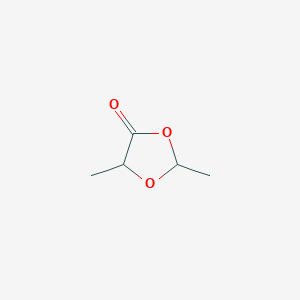
2,5-Dimethyl-1,3-dioxolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C5H8O3. It is a cyclic carbonate and is known for its unique structure, which includes a dioxolane ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxolan-4-one can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic carbonate structure through the reaction of the hydroxyl group of glycolic acid with the carbonyl group of acetone.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar condensation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,3
Properties
CAS No. |
4118-07-4 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2,5-dimethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C5H8O3/c1-3-5(6)8-4(2)7-3/h3-4H,1-2H3 |
InChI Key |
HZEDJCAGLIJEAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















